molecular formula C5H8N4 B11923304 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B11923304
M. Wt: 124.14 g/mol
InChI Key: UGDCIXYRERPIPH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused triazole and pyridazine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hexahydropyridazine-1-carboximidamide hydrochloride with aromatic aldehydes. This reaction proceeds through a cyclization mechanism to form the desired triazolopyridazine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. The use of commercially available and inexpensive reagents is preferred to minimize costs. The reaction conditions are optimized to achieve efficient cyclization and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include triazolopyridazine-1-imines, reduced triazolopyridazines, and substituted triazolopyridazines, depending on the specific reaction and conditions employed .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties make it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H8N4/c1-2-5-6-4-8-9(5)7-3-1/h4,7H,1-3H2

InChI Key

UGDCIXYRERPIPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NN2NC1

Origin of Product

United States

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